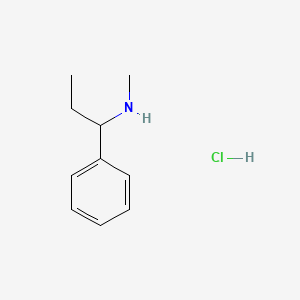

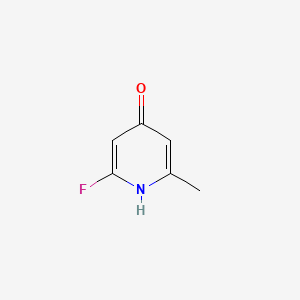

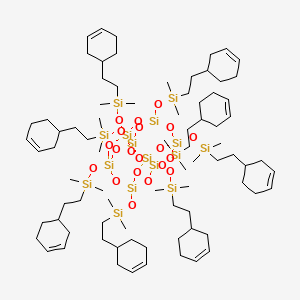

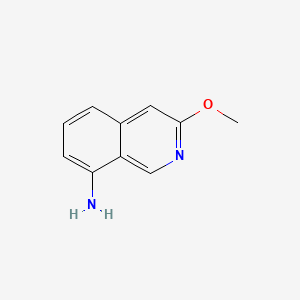

![molecular formula C17H18D7N3O2 B593869 (2S)-2,3,3,4,4,5,5-Heptadeuterio-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile CAS No. 1133208-42-0](/img/structure/B593869.png)

(2S)-2,3,3,4,4,5,5-Heptadeuterio-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile

Vue d'ensemble

Description

“(2S)-2,3,3,4,4,5,5-Heptadeuterio-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile” is also known as Vildagliptin . It is a potent, selective, and orally bio-available dipeptidyl-peptidase IV (DPP IV) inhibitor . It has been used in clinical trials for the treatment of Type 2 diabetes .

Molecular Structure Analysis

The molecular formula of this compound is C17H25N3O2 . The molecular weight is 303.3993 . More detailed structural information can be obtained from specialized chemical databases or software.Chemical Reactions Analysis

Vildagliptin behaves as a slow-binding DPP IV inhibitor with an association rate constant of 1.4x10^5 M^-1 s^-1 and a Ki of 17nM . It does not significantly inhibit other peptidases such as dipeptidyl-peptidase II, prolyl oligopeptidase, aminopeptidase P, or aminopeptidase M .Applications De Recherche Scientifique

Diabetes Management

Vildagliptin is a prominent dipeptidyl peptidase-4 inhibitor (DPP-4i) and stands out for its efficacy in managing Type 2 diabetes mellitus (T2DM) with minimal hypoglycemic risk, no gain in weight, and no elevated risk of cardiovascular events . It is used in combination with other drugs like Dapagliflozin for optimal glycemic control .

Obesity and Cardiovascular Disease Treatment

Vildagliptin is used in the treatment of obesity and cardiovascular diseases, which commonly coexist with diabetes. The drug helps manage these conditions by addressing shared risk factors such as sedentary lifestyles and poor dietary choices .

Kidney Dysfunction Treatment

Vildagliptin is also used in the treatment of kidney dysfunction, another condition that often coexists with diabetes. The drug helps manage this condition by improving glycemic control .

Research Tool in Pharmacokinetics

Vildagliptin-d7, being a deuterated version of Vildagliptin, is often used as an internal standard in pharmacokinetic studies. The deuterium atoms make the compound behave slightly differently in the body, allowing researchers to track its metabolism and distribution .

Development of Sustained Release Formulations

Vildagliptin has been loaded into synthesized silica nanoparticles to develop sustained-release formulations. This approach aims to enhance the oral bioavailability of the drug, thereby improving its therapeutic efficacy .

Fluorescent Probe in Analytical Chemistry

Vildagliptin has been used as a target molecule in the development of a simple and sensitive fluorescent probe. This application allows for the easy detection and quantification of the drug in various samples .

Mécanisme D'action

Safety and Hazards

The compound may cause long-lasting harmful effects to aquatic life, may cause damage to organs through prolonged or repeated exposure, and is harmful if swallowed . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Orientations Futures

Propriétés

IUPAC Name |

(2S)-2,3,3,4,4,5,5-heptadeuterio-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,19,22H,1-8,10-11H2/t12?,13?,14-,16?,17?/m0/s1/i1D2,2D2,3D2,14D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYOKIDBDQMKNDQ-KRANLNKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1(C(C(C(N1C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)([2H])[2H])([2H])[2H])([2H])[2H])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vildagliptin-d7 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.